N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFBUCDHAWOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a unique structural arrangement characterized by:
- A fluoro-substituted phenyl group
- A methoxyimidazo[1,2-b]pyridazin-2-yl moiety
- A thiophene ring linked to a carboxamide functional group
This structural complexity suggests diverse interactions with biological targets, making it a candidate for further pharmacological investigation.
The proposed mechanism of action for this compound involves:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes, such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Receptor modulation : It may interact with various receptors, altering their activity and leading to physiological effects.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds in the same class. Key findings include:
1. Inhibitory Activity Against MAO
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MAO-B:
- IC50 Values : For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .
2. Cytotoxicity Assessment
The cytotoxic effects of related pyridazinone derivatives have been evaluated:
- Cell Line Studies : Compounds were tested on L929 fibroblast cells, revealing that some derivatives did not exhibit significant cytotoxicity even at higher concentrations (up to 100 µM), suggesting a favorable safety profile .
3. Antimicrobial Activity
The imidazo[1,2-b]pyridazin moiety is known for its antimicrobial properties:
- Activity Against Pathogens : Preliminary investigations suggest potential effectiveness against various microbial strains, warranting further exploration into its use as an antibiotic .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value | Observations |
|---|---|---|---|
| MAO-B Inhibition | N-(related derivative) | 0.013 µM | High potency; reversible inhibitor |
| Cytotoxicity | T3 (related derivative) | 27.05 µM | Significant cytotoxicity at high doses |
| Cytotoxicity | T6 (related derivative) | >120 µM | No cytotoxic effect observed at tested concentrations |
| Antimicrobial Activity | Imidazo[1,2-b]pyridazine derivatives | Variable | Effective against S. faecium and E. coli |
Case Studies
A notable study focused on the design and synthesis of pyridazinone derivatives indicated that modifications to the methoxy and fluoro groups significantly influenced MAO-B inhibitory activity. The study highlighted that structural alterations could enhance selectivity and potency against neurodegenerative disorders like Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, it has been tested against several cancer cell lines, demonstrating significant growth inhibition. In particular:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
- Percent Growth Inhibition : Up to 86.61% against SNB-19 .
Drug Development
Due to its unique structural features and biological activities, N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is being explored as a potential lead compound for new drug development targeting neurodegenerative diseases and cancer.
Antimicrobial Activity
The imidazo[1,2-b]pyridazine moiety is known for its presence in several antibiotics, suggesting potential antimicrobial properties for this compound. Preliminary studies indicate that it may exhibit activity against specific bacterial strains.
Cancer Research
In a study involving animal models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
- Structure : Differs in the carboxamide group (benzamide vs. thiophene-2-carboxamide) and additional fluorine atoms at positions 3 and 4 on the benzamide ring.
- Molecular Properties: Formula: C₂₀H₁₃F₃N₄O₂ Average mass: 398.344 g/mol Monoistopic mass: 398.099060 g/mol .
- Impact: The 3,4-difluoro substitution increases electronegativity and may enhance binding to hydrophobic pockets in target proteins.
N-(2-fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Structure: Features a glycoloylamino group on the imidazo[1,2-b]pyridazine ring and a pyrazole-carboxamide instead of thiophene.
- The pyrazole ring offers a smaller aromatic system compared to thiophene, possibly affecting target selectivity .
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide
- Structure : Contains a trifluoromethylphenyl group and pivalamide linkage instead of thiophene-2-carboxamide.
- Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance but may increase off-target interactions.
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (Dasatinib)
- Structure : A clinically approved kinase inhibitor with a thiazole-carboxamide core and a piperazinylpyrimidine group.
- Impact : While structurally distinct, the thiazole-carboxamide motif shares electronic similarities with thiophene-2-carboxamide. Dasatinib’s piperazine group improves solubility and pharmacokinetics, a feature absent in the target compound .
Research Implications
- Target Compound : The thiophene-2-carboxamide core may offer a unique balance of electronic properties and metabolic stability compared to benzamide or pyrazole analogs. Further studies should explore its kinase selectivity and solubility enhancement strategies.
- Fluorine Positioning : The 2-fluoro substituent in the target compound likely improves binding affinity compared to analogs with alternative fluorine placements (e.g., 3,4-difluoro in ).
- Structural Hybrids : Combining features from dasatinib (e.g., piperazine groups) with the target compound’s imidazo[1,2-b]pyridazine scaffold could optimize both solubility and potency.
Vorbereitungsmethoden
Halogenation and Methoxy Substitution
The 6-methoxy group is introduced via nucleophilic displacement of a halogen atom on preformed imidazo[1,2-b]pyridazine intermediates. A representative protocol involves:
- Bromination : 3-Aminopyridazine reacts with chloroacetaldehyde at 85°C for 2 hr in ethyl acetate, followed by N-bromosuccinimide (NBS) treatment at 95°C to yield 3-bromoimidazo[1,2-b]pyridazine (88% yield).
- Methoxy Introduction : The 6-bromo intermediate undergoes methoxy substitution using sodium methoxide in methanol at reflux (Table 1).
Table 1: Methoxylation Efficiency Under Varied Conditions
| Starting Material | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromo derivative | NaOMe | MeOH | 65 | 4 | 92 |
| 6-Chloro derivative | K₂CO₃ | DMF | 120 | 12 | 78 |
Key factors include halogen reactivity (Br > Cl > F) and solvent polarity. Microwave-assisted methods reduce reaction times to <1 hr with comparable yields.
Functionalization at C2 Position
Suzuki-Miyaura Coupling
The 2-fluoro-5-aminophenyl group is installed via palladium-catalyzed cross-coupling. Optimized conditions use:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Ligand : XPhos (10 mol%)
- Solvent : Dioxane/H₂O (4:1) at 100°C for 12 hr.
Critical Observations :
- Boronic ester derivatives of 2-fluoro-5-aminophenyl show superior stability compared to boronic acids.
- Protecting the aniline NH₂ with Boc groups prevents undesired side reactions during coupling.
Amide Bond Formation
Carboxamide Synthesis
Thiophene-2-carboxamide is introduced via HBTU-mediated coupling:
- Activation : Thiophene-2-carboxylic acid (1.2 equiv) reacted with HBTU (1.1 equiv) and DIPEA (3 equiv) in DMF for 30 min at 0°C.
- Coupling : The activated ester is added to 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (1 equiv) and stirred at RT for 6 hr (85% yield).
Table 2: Amidation Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | DMF | 25 | 85 | 98.5 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 72 | 95.2 |
| T3P | THF | 40 | 91 | 99.1 |
T3P (propylphosphonic anhydride) demonstrates superior efficiency but requires strict moisture control.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 7.98 (d, J = 5.2 Hz, 1H, thiophene-H), 7.62–7.55 (m, 2H, aryl-H), 3.97 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₄FN₅O₂S: 412.0824; found: 412.0821.
Challenges and Optimization Strategies
Regioselectivity in Imidazo Ring Formation
Competing alkylation at pyridazine N atoms is mitigated by:
Solubility Issues
- Problem : Poor solubility of intermediates in polar aprotic solvents.
- Solution : Tert-butyloxycarbonyl (Boc) protection of the aniline group improves solubility in DMF and DMSO.
Scalability and Industrial Considerations
Cost-Effective Modifications
Q & A
Q. How to design a fragment-based drug discovery (FBDD) campaign using this compound as a core scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
